3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid
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Overview
Description
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of benzoic acid, featuring a chlorine atom at the 3-position and a pyridin-2-ylmethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-nitrobenzoic acid.
Substitution: The amine group is then substituted with a pyridin-2-ylmethoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes such as BCR-ABL.
Biological Research: The compound and its derivatives have been evaluated for their antitumor activities, showing potential against various cancer cell lines.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit BCR-ABL kinase, a protein involved in the proliferation of cancer cells . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound is structurally similar but features an aniline group instead of a benzoic acid moiety.
4-(Pyridin-2-ylmethoxy)benzoic acid: Similar to the target compound but lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the pyridin-2-ylmethoxy group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H10ClNO3 |
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Molecular Weight |
263.67 g/mol |
IUPAC Name |
3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-11-7-9(13(16)17)4-5-12(11)18-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) |
InChI Key |
LDASXAMRSPADST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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